molecular formula C20H38I2O2 B10858743 Iodetryl CAS No. 7008-02-8

Iodetryl

Cat. No.: B10858743
CAS No.: 7008-02-8
M. Wt: 564.3 g/mol
InChI Key: OSUWTUZVEDSJAZ-UHFFFAOYSA-N
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Description

While direct literature on Iodetryl remains scarce, its structural framework is theorized to incorporate iodine as a central atom bonded to aromatic or aliphatic carbon chains, enabling unique electrophilic reactivity . The compound’s speculated uses include antimicrobial agents, contrast media in radiography, and intermediates in organic synthesis. However, the absence of peer-reviewed studies on this compound necessitates extrapolation from structurally or functionally analogous iodine compounds, such as iodoform (CHI₃) and potassium iodide (KI), to infer its properties .

Properties

CAS No.

7008-02-8

Molecular Formula

C20H38I2O2

Molecular Weight

564.3 g/mol

IUPAC Name

ethyl 9,10-diiodooctadecanoate

InChI

InChI=1S/C20H38I2O2/c1-3-5-6-7-9-12-15-18(21)19(22)16-13-10-8-11-14-17-20(23)24-4-2/h18-19H,3-17H2,1-2H3

InChI Key

OSUWTUZVEDSJAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OCC)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iodetryl involves the complexation of iodine with certain polymers. The formation of polyiodide chains, such as ( \text{I}_3^- ) and ( \text{I}_5^- ) ions, is a key aspect of this process . The synthetic routes typically involve the use of natural and synthetic water-soluble polymers and nonionic surfactants as solubilizing agents .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled release of iodine through polymeric carriers. This method enhances the solubility of molecular iodine and facilitates its prolonged release . The process is designed to minimize the steady-state concentration of free iodine, thereby reducing potential side effects.

Chemical Reactions Analysis

Types of Reactions

Iodetryl undergoes various chemical reactions, including:

    Oxidation: Involves the reaction with oxidizing agents to form iodine.

    Reduction: The reduction of iodine back to iodide ions.

    Substitution: Reactions where iodine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium thiosulfate, stannous chloride, sulfites, sulfides, arsenic (III), and antimony (III) salts . The reactions are typically carried out under controlled pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include triiodide ions (( \text{I}_3^- )) and other polyiodide chains . These products are crucial for the compound’s applications as a contrast agent.

Scientific Research Applications

Iodetryl has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodetryl vs. Iodoform (CHI₃)

Iodoform, a triiodinated methane derivative, shares iodine’s electronegative properties but differs in bonding geometry and stability. Key comparisons include:

Property This compound (Theorized) Iodoform (CHI₃)
Molecular Formula C₆H₅I (hypothetical) CHI₃
Stability Moderate (aromatic stabilization) Low (prone to photodegradation)
Applications Catalysis, antimicrobial Antiseptic, wound dressings
Toxicity Low (predicted) Moderate (hepatotoxic)

This compound’s aromatic backbone may enhance thermal stability compared to iodoform’s aliphatic structure, reducing decomposition risks in industrial processes . However, iodoform’s historical use in medicine underscores its efficacy despite stability limitations .

This compound vs. Potassium Iodide (KI)

Potassium iodide, an inorganic salt, diverges significantly from this compound in ionic character and bioavailability:

Property This compound (Theorized) Potassium Iodide (KI)
Solubility Low (organic solvents) High (aqueous)
Bioavailability Slow release (lipophilic) Rapid absorption (ionic)
Primary Use Industrial synthesis Thyroid protection, radiography

KI’s rapid iodine release makes it ideal for acute applications, whereas this compound’s lipophilicity could enable sustained delivery in pharmaceutical formulations .

Functional Comparison with Other Halogenated Compounds

This compound vs. Chloramine-T (C₇H₇ClNO₂S)

Property This compound (Theorized) Chloramine-T
Halogen Type Iodine Chlorine
Mechanism Electrophilic substitution Oxidative chlorination
Spectrum Broad (gram-positive/-negative) Narrow (primarily bacterial)

This compound’s iodine moiety may offer broader antimicrobial coverage due to iodine’s superior penetration of lipid membranes compared to chlorine .

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